2-Oxepanone, 7-(2-propenyl)-
Description
Overview of Cyclic Esters in Polymer Science
Cyclic esters, or lactones, are versatile monomers that, through ROP, yield a wide array of polyesters with tunable properties. rsc.orgnih.gov The characteristics of the resulting polymer, such as its mechanical strength and degradation rate, are influenced by the structure of the lactone monomer.
Significance of Seven-Membered Lactone Rings
Among the various types of lactones, those with a seven-membered ring, like ε-caprolactone, are of particular interest. rsc.orgacs.org The polymerization of these lactones leads to the formation of semi-crystalline polymers with a low glass transition temperature and a melting point around 60°C. acs.org The strain within these seven-membered rings, while not as high as in smaller lactones, is sufficient to facilitate ring-opening polymerization, often catalyzed by metal-based compounds or enzymes. acs.orgresearchgate.net The resulting poly(ε-caprolactone) (PCL) is a flexible and biodegradable material. nih.gov
Role of Unsaturation in Monomer Design
The incorporation of unsaturation, such as a 2-propenyl (allyl) group, into the lactone monomer is a key strategy for creating functional polymers. nih.gov This "built-in" functionality allows for post-polymerization modifications through reactions like thiol-ene chemistry. nih.govresearchgate.net The presence of the double bond provides a reactive site for further chemical transformations, enabling the synthesis of polymers with tailored properties and a wide range of potential applications. nih.govrsc.org For instance, the introduction of an allyl group allows for the subsequent grafting of different molecules, altering the polymer's physical and thermal characteristics. nih.gov
Rationale for Research on 2-Oxepanone, 7-(2-propenyl)- as a Functional Monomer
2-Oxepanone, 7-(2-propenyl)-, also known as 7-allyl-ε-caprolactone or ε-allyl-ε-caprolactone, has emerged as a monomer of significant interest in polymer chemistry. nih.gov Its structure, which combines a seven-membered lactone ring with a reactive allyl group, offers a unique platform for designing advanced polymeric materials.
Potential for Tailored Polymeric Materials
The polymerization of 2-Oxepanone, 7-(2-propenyl)- allows for the creation of polyesters with pendant allyl groups along the polymer backbone. nih.gov These reactive handles can be used to precisely control the final properties of the material. For example, the lipophilicity and crystallinity of the polymer can be tuned by reacting the allyl groups with various alkyl thiols. nih.gov This ability to tailor the polymer's microstructure is highly advantageous for developing materials for specific applications. nih.gov
Integration of Reactive Side Chains
The allyl side chains of poly(7-allyl-ε-caprolactone) serve as versatile points for chemical modification. nih.gov This allows for the introduction of a wide range of functional groups, which can impart specific properties to the polymer. rsc.org For instance, these side chains can be used to attach bioactive molecules, crosslink the polymer chains to form networks, or modify the surface properties of the material. This flexibility in functionalization opens up possibilities for creating materials for drug delivery, tissue engineering, and other advanced applications. tdl.orgresearchgate.net
Historical Context of Ring-Opening Polymerization of Lactones
The synthesis of polyesters through the ring-opening polymerization of lactones has a rich history. Early work in the 1930s laid the foundation for this field. researchgate.net Over the decades, significant advancements have been made in understanding the mechanisms of polymerization and in developing more efficient and controlled catalytic systems. researchgate.netku.ac.aeutwente.nl Initially, research focused on simple, unsubstituted lactones. However, the desire for materials with more advanced functionalities has driven the development of substituted lactone monomers, such as 2-Oxepanone, 7-(2-propenyl)-. acs.orgresearchgate.net The evolution of ROP has been marked by the quest for catalysts that offer better control over the polymerization process, leading to polymers with well-defined molecular weights and low dispersity. researchgate.netrsc.org This has included the exploration of a wide range of catalysts, from traditional tin-based compounds to more recent organocatalysts and enzymatic systems. acs.orgacs.orgmagtech.com.cn
Evolution of Polymerization Techniques for ε-Caprolactone (2-Oxepanone)
The synthesis of poly(ε-caprolactone) (PCL), a biodegradable and biocompatible polyester (B1180765), is most effectively achieved through the ring-opening polymerization (ROP) of ε-caprolactone (2-Oxepanone). nih.govresearchgate.net This method offers significant advantages, including the ability to produce polymers with high molecular weights and a low dispersity of polymer chain lengths. nih.gov The ROP of ε-caprolactone has been studied since the 1930s and can proceed through various mechanisms, including anionic, cationic, coordination, and radical pathways, each influencing the final polymer's characteristics. nih.govresearchgate.net
Historically, metal-based catalysts, particularly tin(II) octoate (Sn(Oct)₂), have been the catalysts of choice for ROP due to their effectiveness. acs.orgnih.gov The mechanism often involves the catalyst reacting with an alcohol initiator to form a metal alkoxide, which then initiates the polymerization through a coordination-insertion mechanism. nih.govuliege.be This process allows for the synthesis of well-defined polymer chains. uliege.be However, concerns about the cytotoxicity of residual metal catalyst in the final polymer, especially for biomedical applications, have spurred the development of alternative catalytic systems. nih.gov
Recent advancements have focused on several key areas:
Organocatalysis: The use of organic molecules as catalysts has emerged as a promising, metal-free alternative. rsc.orgmagtech.com.cn These systems can operate under mild conditions and avoid metal contamination, though they may require rigorously purified reagents and inert atmospheres. rsc.org
Rare Earth Metal Catalysts: Catalysts based on rare earth metals like Neodymium (Nd) have shown high reactivity and the ability to polymerize both substituted and unsubstituted ε-caprolactone monomers effectively, sometimes outperforming traditional tin catalysts in terms of conversion rates and molecular weight control. nih.gov
Novel Heating Methods: Innovative techniques such as microwave magnetic heating have been explored to accelerate polymerization. When used with a magnetically susceptible catalyst like iron(III) chloride, this method can significantly improve reaction yield and product molecular weight compared to conventional heating. nih.gov
Simplified Procedures: Efforts have been made to develop more practical ROP techniques that are less sensitive to anhydrous conditions, making the process more accessible. For instance, using titanium isopropoxide can simultaneously remove residual water and catalyze the polymerization. rsc.org
These developments reflect a continuous drive towards more controlled, efficient, and "greener" polymerization processes for ε-caprolactone and its functional derivatives.
| Catalyst System | Polymerization Mechanism | Key Advantages | Notable Considerations | Reference |
|---|---|---|---|---|
| Tin(II) Octoate (Sn(Oct)₂) | Coordination-Insertion | Versatile, widely used, effective for high molecular weight PCL. | Potential for residual metal cytotoxicity, requiring purification. | acs.orgnih.gov |
| Rare Earth Complexes (e.g., Nd-based) | Coordination ROP | High reactivity, non-toxic nature, mild reaction conditions, effective for functionalized monomers. | Catalyst synthesis can be complex. | nih.gov |
| Organocatalysts (e.g., TMG) | Various (e.g., nucleophilic/electrophilic activation) | Metal-free polymers, narrow polydispersities, good functional group tolerance. | Often requires strict inert atmosphere and highly purified reagents. | rsc.orgmagtech.com.cnbohrium.com |
| Iron(III) Chloride (FeCl₃) with Microwave Heating | Coordination ROP | Rapid heating, significant improvement in molecular weight and yield. | Requires specialized microwave equipment; catalyst residue may need removal. | nih.gov |
| Titanium Isopropoxide (TTIP) | Coordination ROP | Can 'polymerize through' water, simplifying reaction setup. | May result in broader molecular weight distribution compared to other systems. | rsc.org |
Development of Functional Monomer Synthesis
The creation of functional polymers largely depends on the successful synthesis of monomers bearing desired functional groups. researchgate.net For poly(ε-caprolactone), this involves chemically modifying the ε-caprolactone ring. A variety of functional groups have been introduced at different positions on the caprolactone (B156226) ring to impart specific properties or to serve as handles for further chemical reactions. rsc.orgacs.orggoogle.com
The synthesis of 2-Oxepanone, 7-(2-propenyl)-, also known as 7-allyl-ε-caprolactone, provides a key example of a functional monomer. The allyl group is particularly useful as it contains a carbon-carbon double bond that can participate in a wide range of subsequent chemical transformations, such as thiol-ene reactions, after the polymer has been formed. rsc.org One common synthetic route to functionalized caprolactones involves the Baeyer-Villiger oxidation of a corresponding substituted cyclohexanone (B45756). acs.org For instance, α-chloro-ε-caprolactone can be prepared by the oxidation of α-chlorocyclohexanone. acs.org This chlorinated monomer can then serve as a precursor for introducing other functionalities. bohrium.com
Strategies for producing functional caprolactone monomers include:
Direct Functionalization: Introducing groups directly onto the pre-formed caprolactone ring, though this can be challenging.
Synthesis from Functional Precursors: Building the lactone ring from a linear precursor that already contains the desired functionality.
Modification of Related Monomers: Using a readily available functional monomer, like α-chloro-ε-caprolactone, as a platform to introduce a variety of other groups through nucleophilic substitution reactions. bohrium.com
The development of these synthetic methods is crucial for expanding the library of available functional monomers, which in turn broadens the scope of accessible polymer architectures and properties. researchgate.netacs.org
| Strategy | Description | Example Monomer | Key Feature | Reference |
|---|---|---|---|---|
| Baeyer-Villiger Oxidation | Oxidation of a substituted cyclic ketone to form the corresponding lactone. | α-Chloro-ε-caprolactone | A versatile method for creating lactones from readily available ketones. | acs.org |
| Post-Polymerization Modification Precursor | Synthesis of a monomer with a reactive group intended for modification after polymerization. | 2-Oxepanone, 7-(2-propenyl)- | The allyl group allows for efficient post-polymerization functionalization via "click" chemistry. | rsc.org |
| Conjugate Addition | Addition of nucleophiles (e.g., thiols) to an α,β-unsaturated lactone. | 3-Mercaptovalerolactones | Provides a facile, one-step route to specific thio-functionalized lactones. | acs.org |
| Modification of a Functional PCL Precursor | Polymerizing a reactive monomer (e.g., P(α-Cl-CL)) and then performing substitution reactions on the polymer side-chains. | Poly(α-chloro-ε-caprolactone) | Allows for the synthesis of a wide range of functional polymers from a single precursor polymer. | bohrium.com |
Scope and Objectives of Academic Inquiry
The academic inquiry into 2-Oxepanone, 7-(2-propenyl)- and related functionalized lactones is driven by the overarching goal of creating "smart" or functional biomaterials. nih.gov Poly(ε-caprolactone) is well-regarded for its biocompatibility and biodegradability, but its inherent hydrophobicity and lack of reactive side groups can limit its applications, particularly in the biomedical field where interaction with cells and tissues is critical. nih.govbohrium.com
The primary objectives of research in this area include:
Tailoring Material Properties: Introducing functional groups allows for precise control over the physical and chemical properties of the resulting polymers. This includes tuning the degradation rate, mechanical strength, and hydrophilicity to match specific application requirements. rsc.orgnih.gov
Enhancing Biocompatibility and Bioactivity: Functional groups can be used to attach bioactive molecules, such as peptides or drugs, to the polymer backbone. This can improve cell adhesion, promote tissue regeneration, and create targeted drug delivery systems. nih.govnih.gov
Developing Advanced Polymeric Architectures: The ability to perform post-polymerization modifications on monomers like 7-allyl-ε-caprolactone enables the construction of complex structures such as graft copolymers, block copolymers, and polymer networks. rsc.orgbohrium.com These architectures are essential for creating materials with sophisticated functions.
Transitioning to a Circular Bioeconomy: The development of polymers from renewable resources that are also biodegradable is a key objective in sustainable chemistry. researchgate.netacs.org Research into polyesters like PCL contributes to the goal of replacing fossil-fuel-based plastics with environmentally friendly alternatives. acs.org
Ultimately, the study of functionalized lactones like 2-Oxepanone, 7-(2-propenyl)- is a quest to bridge the gap between simple, linear polyesters and highly complex, functional materials that can meet the demands of advanced technologies, from tissue engineering to smart packaging. nih.govacs.org
Structure
3D Structure
Properties
IUPAC Name |
7-prop-2-enyloxepan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-2-5-8-6-3-4-7-9(10)11-8/h2,8H,1,3-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTXQFIBTASMPHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1CCCCC(=O)O1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90451183 | |
| Record name | 2-Oxepanone, 7-(2-propenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90451183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68854-26-2 | |
| Record name | 2-Oxepanone, 7-(2-propenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90451183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Ring Opening Polymerization Rop Studies of 2 Oxepanone, 7 2 Propenyl
Mechanistic Investigations of ROP
The ring-opening polymerization of lactones like 2-Oxepanone, 7-(2-propenyl)- can proceed through several distinct mechanisms, depending on the type of initiator or catalyst used. These pathways include anionic, cationic, coordination-insertion, enzymatic, and, less commonly for lactones, radical mechanisms. mdpi.commdpi.com The choice of mechanism dictates the level of control over the polymerization, influencing polymer molecular weight, dispersity, and end-group fidelity.
Anionic Ring-Opening Polymerization
Anionic ROP is initiated by nucleophilic species such as metal alkoxides, hydroxides, or alkyl metals. youtube.comnih.gov The mechanism involves the nucleophilic attack of the initiator on the electron-deficient carbonyl carbon of the lactone ring. This attack leads to the cleavage of the acyl-oxygen bond, opening the ring and generating a propagating alkoxide species. nih.gov This new alkoxide end-group then attacks another monomer molecule, continuing the chain growth.
For 2-Oxepanone, 7-(2-propenyl)-, the initiator would attack the carbonyl carbon, and the resulting propagating chain would possess an alkoxide active end. The presence of the allyl group at the C7 position is expected to introduce steric hindrance, which might decrease the polymerization rate compared to unsubstituted ε-caprolactone. The allyl group is generally stable under these conditions and remains as a pendant functional group along the polyester (B1180765) backbone. Living polymerization can be achieved under high-purity conditions, enabling the synthesis of well-defined block copolymers. youtube.com
Cationic Ring-Opening Polymerization
Cationic ROP is initiated by electrophilic species, such as strong protonic acids or Lewis acids. rsc.orgnih.gov The mechanism begins with the activation of the monomer, typically by protonation or coordination to the exocyclic oxygen of the carbonyl group. This activation makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack from another monomer molecule or an initiator like an alcohol. The chain propagates through the addition of cyclic monomers to the activated chain end. youtube.com While cationic polymerization can be effective, it is often more challenging to control than other methods, with side reactions such as transesterification being more common. DFT studies on zirconocene (B1252598) catalysts have been used to investigate the structure-property relationships in the cationic ROP of ε-caprolactone. mdpi.com
Coordination-Insertion Polymerization
Coordination-insertion ROP is the most widely used method for producing high molecular weight polyesters with excellent control. mdpi.comnih.gov This mechanism is characteristic of catalysts based on metal complexes, particularly those of tin, aluminum, zinc, yttrium, and magnesium. acs.orgacs.orgrsc.orgmdpi.com The process typically starts with the coordination of the lactone monomer to the metal center of the catalyst, often a metal alkoxide. nih.gov Following coordination, the monomer inserts into the metal-alkoxide bond, cleaving the acyl-oxygen bond of the lactone and elongating the polymer chain, which remains attached to the metal center. nih.govacs.org
This method offers high control over molecular weight and dispersity (Đ). For substituted monomers like 2-Oxepanone, 7-(2-propenyl)-, the steric bulk of the allyl group can influence the rate of polymerization. Studies on other substituted caprolactones have shown that both steric and electronic properties of the substituent and the catalyst's ligand framework affect the polymerization kinetics and control. acs.orgacs.org
Enzymatic Ring-Opening Polymerization
Enzymatic ROP represents a green and sustainable approach to polyester synthesis, operating under mild conditions. magtech.com.cn Lipases, particularly immobilized Candida antarctica lipase (B570770) B (CALB, often sold as Novozym-435), are highly effective catalysts for the ROP of lactones. nih.govmdpi.comresearchgate.net The mechanism is believed to mimic the enzyme's natural function of hydrolysis, but in a non-aqueous environment, it favors polymerization. The reaction is initiated by an alcohol (or water), which attacks the enzyme-activated monomer.
The polymerization of functionalized lactones is an area of active research, as the enzyme's active site must accommodate the substituted monomer. rsc.org While the enzymatic ROP of ε-caprolactone is well-established, the efficiency with a bulky substituent like the allyl group on the C7-carbon would depend on the specific enzyme and reaction conditions used. researchgate.net
Initiator and Catalyst Systems
A wide array of initiators and catalysts can be employed for the ROP of ε-caprolactone and its derivatives, with the choice being pivotal for controlling the polymerization outcome.
Metal-Based Catalysts: Metal-based systems are highly prevalent, especially for coordination-insertion ROP.
Tin(II) octoate (Sn(Oct)₂) : Often used with an alcohol co-initiator (e.g., benzyl (B1604629) alcohol, hexanol), Sn(Oct)₂ is a widely used, commercially available catalyst for bulk polymerization. nih.gov It is effective but raises some toxicity concerns for biomedical applications.
Aluminum Complexes : Aluminum alkoxide complexes, often supported by ligands like benzothiazoles or aryl thioether phenolates, are highly active and provide excellent control over polymerization. mdpi.com
Zinc Complexes : Catalytic systems based on diethylzinc (B1219324) combined with co-initiators like gallic acid or supported by phosphorus-based ligands are effective for ROP. mdpi.comacs.org They are often considered a less toxic alternative to tin.
Yttrium and other Rare-Earth Metals : These catalysts are exceptionally active and provide high levels of control and stereoselectivity in the polymerization of substituted lactones. mdpi.com
Iron(III) chloride (FeCl₃) : Has been investigated as a magnetic-susceptible catalyst that can be used with microwave heating to accelerate polymerization. rsc.org
Organocatalysts: To avoid metal contamination, various organocatalysts have been developed. These systems can operate through different activation mechanisms. magtech.com.cn
N-Heterocyclic Carbenes (NHCs) : Potent nucleophilic catalysts for ROP.
Guanidines and Amidines : Bases like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are effective catalysts that activate an alcohol initiator.
Acids : Brønsted acids like diphenyl phosphate (B84403) (DPP) or triflic acid can catalyze ROP through a monomer-activation mechanism.
Ionic Liquids : Imidazolium-based ionic liquids have been explored as metal-free catalysts for the ROP of lactones.
Enzymatic Catalysts:
Lipases : Immobilized lipases, especially Candida antarctica lipase B (Novozym-435), are the most common biocatalysts for the ROP of lactones, valued for their sustainability and mild reaction conditions. rsc.orgmdpi.com
The following table summarizes representative catalyst systems used for the ROP of ε-caprolactone, which serve as the foundation for selecting systems for its 7-allyl-substituted derivative.
| Catalyst Class | Specific Example | Initiator / Co-catalyst | Typical Mechanism |
| Metal-Based | Tin(II) octoate (Sn(Oct)₂) | Alcohol (e.g., n-hexanol) | Coordination-Insertion |
| Aluminum Salen Complexes | Alcohol | Coordination-Insertion | |
| Zinc Lactate | - | Coordination-Insertion | |
| Yttrium Complexes | Alcohol | Coordination-Insertion | |
| Organocatalyst | 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) | Alcohol | H-bond activation of initiator |
| Diphenyl Phosphate (DPP) | Alcohol | Monomer Activation | |
| N-Heterocyclic Carbene (NHC) | Alcohol | Nucleophilic | |
| Enzymatic | Candida antarctica Lipase B (Novozym-435) | Alcohol / Water | Enzyme-mediated |
Organometallic Catalysts
Organometallic complexes are widely employed for the ROP of ε-caprolactone (CL) and its derivatives due to their high efficiency and ability to control polymer characteristics.
Tin-Based Catalysts: Stannous octoate, or tin(II) 2-ethylhexanoate (B8288628) (Sn(Oct)₂), is one of the most common and effective catalysts for the ROP of lactones, including substituted caprolactones. nih.gov It is often used with an alcohol initiator, such as n-hexanol or benzyl alcohol, to produce polymers with controlled molecular weights. nih.govresearchgate.net The polymerization mechanism is generally accepted to be a coordination-insertion pathway. nih.govnih.gov For instance, Sn(Oct)₂/n-HexOH systems have been shown to produce high molecular weight poly(ε-caprolactone) (PCL) in a short time at elevated temperatures. nih.gov The catalytic activity is dependent on the catalyst concentration, with higher concentrations leading to increased polymerization rates. nih.govnih.gov
Aluminum-Based Catalysts: Aluminum complexes, particularly those with salen-type ligands, are effective single-site catalysts for the ROP of cyclic esters. nih.govresearchgate.net These catalysts offer living polymerization characteristics, resulting in polymers with narrow molar mass distributions. researchgate.net The electronic properties of the ligands significantly influence the catalytic activity; electron-withdrawing groups on the ligand can enhance the polymerization rate. researchgate.netrsc.org Aluminum triisopropoxide is another aluminum-based initiator used for the bulk polymerization of ε-caprolactone. researchgate.net
Zinc-Based Catalysts: Zinc complexes have also been explored as catalysts. For example, Zn(II) aryl carboxylate complexes supported by Schiff base ligands have demonstrated activity in the ROP of ε-caprolactone. nih.gov Diethylzinc (Zn(Et)₂) has been used for the polymerization of allyl-substituted lactones, highlighting its applicability for functionalized monomers. researchgate.net
Other Metal Catalysts: A variety of other metal-based systems have been investigated. Titanium complexes like titanium isopropoxide (TTIP) can act as both a water scavenger and a catalyst, simplifying the reaction setup by removing the need for strictly anhydrous conditions. rsc.org Iron(III) chloride (FeCl₃) has been studied as a cyto-compatible, magnetic-susceptible catalyst, enabling novel heating methods like microwave magnetic heating to accelerate polymerization. worktribe.com
Table 1: Selected Organometallic Catalysts for Lactone ROP
| Catalyst/System | Monomer(s) | Key Findings |
|---|---|---|
| Tin(II) octoate (Sn(Oct)₂) | ε-caprolactone, 7-allyl-ε-caprolactone | Highly efficient, often used with an alcohol initiator; mechanism is coordination-insertion. nih.gov |
| (salen)AlOR Complexes | ε-caprolactone | Single-site catalysts providing living polymerization and narrow dispersity. nih.govresearchgate.net |
| Zn(II) Aryl Carboxylates | ε-caprolactone, rac-lactide | Active catalysts affording polymers with moderate to broad polydispersity at high temperatures. nih.gov |
| Titanium Isopropoxide (TTIP) | ε-caprolactone | Can catalyze ROP in the presence of water, simplifying reaction conditions. rsc.org |
Organic Catalysts and Initiators
The use of organocatalysts for ROP has gained significant attention as it avoids metal contamination in the final polymer, which is crucial for biomedical applications. magtech.com.cnmdpi.com These catalysts typically operate through electrophilic or nucleophilic activation mechanisms. magtech.com.cn
Basic and Acidic Organocatalysts: Strong organic bases such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) are effective catalysts for the ROP of lactones, including allyl-substituted variants. nih.govresearchgate.net TBD has been successfully used to produce well-defined, alkene-substituted degradable polymers from allyl-functionalized monomers. researchgate.net
Strong Brönsted acids, such as perfluoroalkanesulfonates and perfluoroalkanesulfonimides, have been shown to be highly active catalysts for the living polymerization of ε-caprolactone, even more so than traditional metal catalysts under certain conditions. researchgate.net Other acidic catalysts like diphenyl phosphate (DPP) and p-toluenesulfonic acid (PTSA) have also proven effective. nih.gov
Initiators: In many ROP systems, a nucleophilic initiator, typically an alcohol, is required to start the polymerization chain. The choice of initiator can be used to install specific end-groups. For example, the antiviral drug Ganciclovir, which contains hydroxyl groups, has been used directly as an initiator in the Sn(Oct)₂-catalyzed ROP of ε-caprolactone to create drug-polymer conjugates. nih.gov
Table 2: Selected Organic Catalysts for Lactone ROP
| Catalyst | Activation Type | Key Findings |
|---|---|---|
| 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) | Basic | Effective for ROP of allyl-substituted lactones, yielding well-defined polymers. researchgate.net |
| Diphenyl phosphate (DPP) | Acidic | Shows high catalytic activity, particularly in non-polar solvents like toluene. nih.gov |
| Perfluoroalkanesulfonimides | Acidic (Super Brönsted Acid) | Excellent catalysts for rapid, living ROP of ε-caprolactone. researchgate.net |
Biocatalysts and Sustainable Systems
Enzyme-catalyzed polymerization represents a green and sustainable approach to polyester synthesis, operating under mild conditions. mdpi.com
Lipases: Lipases are the most versatile enzymes for ROP, demonstrating high activity in organic media and with non-natural substrates. mdpi.com Candida antarctica lipase B (CAL-B), often in its immobilized form as Novozym 435, is widely used for the ROP of ε-caprolactone and its derivatives. researchgate.netmdpi.comacs.org It has been successfully employed in the copolymerization of ε-caprolactone with other monomers, such as 4-methyl-ε-caprolactone and β-lactam. researchgate.netacs.org Enzymatic ROP offers a route to novel functional oligoesters, and biocatalysts like Novozym 435 have shown excellent operational stability over multiple reaction cycles. mdpi.com
Kinetic and Thermodynamic Aspects of Polymerization
The polymerization of cyclic esters is a thermodynamically driven process governed by the Gibbs free energy of polymerization (ΔGₚ), which is dependent on enthalpy (ΔHₚ) and entropy (ΔSₚ). wiley-vch.deplos.org The primary driving force for ROP is the release of ring strain. wiley-vch.deresearchgate.net
Influence of Propenyl Substituent on Ring Strain and Reactivity
The introduction of a substituent on the caprolactone (B156226) ring can significantly impact its polymerizability. The position and size of the substituent influence the monomer's reactivity and the thermal properties of the resulting polymer. researchgate.netrsc.org
The reactivity of substituted ε-caprolactones is strongly influenced by the substituent's position. rsc.org Studies on alkyl-substituted caprolactones have shown that substitution at the δ-position leads to the fastest polymerization kinetics, while substitution at the ε-position significantly reduces the rate. rsc.org The 7-(2-propenyl)- substituent is located at the α-position relative to the carbonyl group. While specific studies on the 7-allyl derivative's ring strain are limited, the presence of this pendant group can affect the monomer's conformation and accessibility to the catalyst's active site. The preparation of allyl-ε-caprolactone has been noted to be challenging, sometimes resulting in polymers with high polydispersity, which suggests an alteration in reactivity compared to the unsubstituted monomer. researchgate.net
Reaction Rate Constants and Activation Energies
The kinetics of ROP are critical for controlling the polymerization process. The apparent rate constant (kₐₚₚ) and activation energy (Eₐ) are key parameters that describe the reaction speed and its temperature dependence.
For the ROP of unsubstituted ε-caprolactone, extensive kinetic data is available. For example, in the ROP initiated by Sn(Oct)₂/n-HexOH, the activation energy has been determined to be in the range of 64.9–80.4 kJ/mol, depending on the analytical method and initiator concentration. nih.govnih.gov The polymerization rate increases with higher initiator concentrations. nih.govnih.gov In another study using FeCl₃ as a catalyst, the activation energy was calculated for different heating methods. worktribe.com
While specific kinetic data for 2-Oxepanone, 7-(2-propenyl)- are not widely reported, studies on other substituted caprolactones provide insight. The rate of polymerization is highly dependent on the substituent's location on the ring. rsc.org It is expected that the propenyl group at the 7-position will influence the reaction rate constant compared to unsubstituted ε-caprolactone, likely due to steric effects impacting monomer coordination and insertion.
Table 3: Kinetic Parameters for ROP of ε-Caprolactone
| Catalyst/Initiator System | Activation Energy (Eₐ) (kJ/mol) | Frequency Factor (A) (min⁻¹) | Notes |
|---|---|---|---|
| Sn(Oct)₂/n-HexOH (1.0 mol%) | 64.9 - 70.5 | 7.3 x 10⁷ | Eₐ values from Friedman and KAS methods. nih.govnih.gov |
| Sn(Oct)₂/n-HexOH (1.5 mol%) | - | 2.8 x 10⁶ | Frequency factor decreases with increasing initiator concentration. nih.govnih.gov |
| Sn(Oct)₂/n-HexOH (2.0 mol%) | 64.9 - 80.4 | 1.2 x 10⁶ | Eₐ values from Friedman and KAS methods. nih.govnih.gov |
Control over Polymerization Parameters
Achieving control over polymer molecular weight, dispersity (Đ), architecture, and stereochemistry is a primary goal in polymer synthesis. In the ROP of 2-Oxepanone, 7-(2-propenyl)-, this control is exerted through careful selection of the catalyst, initiator, and reaction conditions.
The choice of catalyst is paramount. "Single-site" catalysts, such as well-defined aluminum or yttrium complexes, offer excellent control over molar mass and dispersity, often leading to living polymerizations where the polymer chains grow linearly with monomer conversion. nih.govrsc.org The ligand environment around the metal center can be tuned to modify reactivity and, in the case of chiral monomers, stereoselectivity. rsc.orgrsc.org For instance, yttrium complexes have been used to mediate the ROP of substituted ε-caprolactones with good control over molar mass and narrow dispersity. rsc.org
The initiator-to-monomer ratio ([I]:[M]) is a key parameter for controlling the degree of polymerization (DP) and thus the molecular weight of the final polymer. In living polymerizations, the number-average molecular weight (Mₙ) is directly proportional to the [M]:[I] ratio and the monomer conversion.
The presence of the pendant propenyl group in 2-Oxepanone, 7-(2-propenyl)- offers a powerful tool for post-polymerization modification. Thiol-ene "click" reactions can be used to attach a wide variety of side chains to the polymer backbone, allowing for the creation of materials with specific functionalities, such as increased hydrophilicity or the attachment of bioactive molecules. researchgate.net This two-step approach—controlled ROP followed by modification—provides a versatile platform for designing advanced functional polyesters.
Monomer Conversion and Polymer Yield
The efficiency of the ring-opening polymerization is often evaluated by the monomer conversion and the subsequent polymer yield. These parameters are highly dependent on reaction conditions such as temperature, catalyst type, and catalyst concentration.
Research on the bulk ROP of ε-caprolactone using an iron(III) chloride (FeCl₃) catalyst and benzyl alcohol (BzOH) as an initiator demonstrated the significant impact of temperature on monomer conversion. nih.gov As shown in the table below, at a monomer-to-catalyst-to-initiator ratio of 400:1:5, the conversion reached 97% at 75°C after 25 minutes. However, further increases in temperature led to a decrease in conversion, suggesting an optimal temperature range for this catalytic system. nih.gov
Table 1: Effect of Temperature on the ROP of ε-Caprolactone with FeCl₃/BzOH Data from a study investigating the effect of temperature on the bulk polymerization of ε-caprolactone initiated by FeCl₃ and BzOH. nih.gov
| Entry | Temperature (°C) | Time (min) | Conversion (%) |
| 1 | 50 | 25 | 60 |
| 2 | 75 | 25 | 97 |
| 3 | 100 | 25 | 84 |
| 4 | 125 | 25 | 64 |
| 5 | 150 | 25 | 62 |
Similarly, studies utilizing the common catalyst tin(II) octoate (Sn(Oct)₂) in conjunction with an alcohol initiator have shown that the initiator concentration affects the rate of polymerization. tandfonline.comnih.gov An increase in the concentration of the Sn(Oct)₂/n-hexanol initiator system leads to a faster polymerization rate of ε-caprolactone. tandfonline.comnih.gov In one study, a high yield of 89% was achieved in a short period at a Sn(Oct)₂ concentration of 0.1 mol% and a temperature of 160°C. nih.gov
Molecular Weight Control and Polydispersity
A key advantage of ring-opening polymerization is the ability to control the molecular weight (Mn) and the molecular weight distribution, or polydispersity (Đ or PDI), of the resulting polymer. nih.gov Well-defined polymers with narrow polydispersity are often desired for specific applications.
The choice of initiator and catalyst plays a critical role in achieving this control. For instance, the ROP of ε-caprolactone using novel tin(II) alkoxide initiators, such as tin(II) hexoxide and tin(II) octoxide, has been investigated. psu.eduresearchgate.net These initiators were used in the bulk polymerization of ε-caprolactone at 140°C. The resulting polymers exhibited controlled molecular weights and relatively low polydispersity, as detailed in the table below.
Table 2: ROP of ε-Caprolactone with Tin(II) Alkoxide Initiators Data from bulk polymerizations of ε-caprolactone at 140°C using Sn(OC₆H₁₃)₂ and Sn(OC₈H₁₇)₂ initiators. psu.eduresearchgate.net
| Initiator | % Conversion | Mn ( g/mol ) | Polydispersity (Đ) |
| Sn(OC₆H₁₃)₂ | 94.6 | 18,300 | 1.70 |
| Sn(OC₈H₁₇)₂ | 91.8 | 15,900 | 2.01 |
Furthermore, organocatalysts have emerged as effective alternatives for the ROP of cyclic esters. rsc.org A cyclic trimeric phosphazene base (CTPB) used with an alcohol initiator has shown extremely high efficiency for the ROP of ε-caprolactone. This system allows for the rapid conversion of the monomer into high molecular weight PCL with controlled molecular weights and narrow distributions. rsc.org The "immortal" nature of some polymerization systems, such as those using a magnesium catalyst (MgⁿBu₂) with an excess of alcohol, allows for the production of a large number of polymer chains per metal center while maintaining control over molecular weight and achieving narrow polydispersity. rsc.org
The molecular weight of the polymer also has a significant impact on its physical properties and processability, such as in electrospinning to form nanofibers. researchgate.net Studies have shown that the ability to form uniform fibers is dependent on using a polymer with a sufficiently high molecular weight. researchgate.netnih.gov
Copolymerization Strategies with 2 Oxepanone, 7 2 Propenyl
Statistical Copolymerization
Statistical copolymerization involves the random incorporation of two or more different monomers into a single polymer chain. For 2-Oxepanone, 7-(2-propenyl)-, this is most commonly achieved with other cyclic esters via ring-opening polymerization (ROP).
The random copolymerization of 2-Oxepanone, 7-(2-propenyl)- with other lactones, particularly ε-caprolactone (ε-CL), is a straightforward method to introduce pendant allyl functionalities along a polyester (B1180765) backbone. researchgate.net These allyl groups serve as sites for subsequent functionalization. researchgate.net The distribution of the functional monomer can be controlled by the feed ratio, and various catalysts are effective for this process.
For instance, well-defined random copolymers of α-allyl-ε-caprolactone and ε-caprolactone have been synthesized using tin(II) 2-ethylhexanoate (B8288628) (Sn(Oct)₂) as a catalyst. researchgate.net These reactions can be performed in bulk or in toluene, yielding copolymers with a range of molar masses from 3000 to 50000 g·mol⁻¹ and good incorporation of the allyl-functional monomer. researchgate.net Another effective catalyst system is Mg(BHT)₂(THF)₂, which can achieve high monomer conversions in a short time at 80°C. nih.gov The resulting copolymers maintain a random distribution of both monomer units. rsc.org
The thermal properties of these copolymers are significantly influenced by the content of the allyl-substituted monomer. The presence of the pendant allyl group disrupts the crystalline packing of the polyester chains, leading to lower melting points and increased amorphous character compared to pure poly(ε-caprolactone). researchgate.net
Table 1: Research Findings on Statistical Copolymerization of 2-Oxepanone, 7-(2-propenyl)- with Lactones
The statistical copolymerization of lactones and vinyl monomers is challenging due to their fundamentally different polymerization mechanisms (ring-opening vs. radical polymerization). acs.org Direct one-pot statistical copolymerization is generally not feasible. However, radical ring-opening polymerization (rROP) of specific monomers like 2-methylene-1,3-dioxepane (B1205776) can be used to synthesize polyesters via a free-radical mechanism, which could potentially be copolymerized with traditional vinyl monomers. dntb.gov.ua For 2-Oxepanone, 7-(2-propenyl)- itself, this approach is not standard. Creating copolymers with vinyl monomers typically involves block or graft architectures rather than statistical ones.
Block Copolymer Synthesis
Block copolymers consist of long sequences (blocks) of one monomer followed by a block of another. These materials can be synthesized using 2-Oxepanone, 7-(2-propenyl)- through methods like sequential monomer addition or by using macroinitiators. nih.gov
This strategy relies on living polymerization, where the reactive chain end remains active after the first monomer is consumed. unifr.ch A second monomer can then be added to grow a second block from the end of the first. For example, the living ring-opening polymerization of one lactone, such as L-lactide, can be initiated, and after its complete consumption, 2-Oxepanone, 7-(2-propenyl)- can be added to form a diblock copolymer. nih.gov The success of this method depends on the ability of the catalyst to polymerize both monomers in a controlled fashion and the crossover efficiency from the first polymer block to the second. nih.gov
An alternative route to block copolymers involves using a pre-synthesized polymer chain with a reactive end-group (a macroinitiator) to start the polymerization of a second monomer. nih.gov This is a powerful technique for combining polymers made from different, incompatible polymerization methods.
For instance, a poly(L-lactide) (PLLA) chain with a terminal hydroxyl group (PLLA-OH) can be synthesized via ROP. journals.gen.tr This PLLA-OH can then act as a macroinitiator for the ROP of 2-Oxepanone, 7-(2-propenyl)-, to create a PLLA-b-poly(7-allyl-ε-caprolactone) diblock copolymer. Conversely, a poly(7-allyl-ε-caprolactone) block can be synthesized first and then functionalized at its chain end to initiate the polymerization of a different type of monomer, such as a vinyl monomer via Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. journals.gen.tr This "site transformation" approach allows for the creation of amphiphilic block copolymers, such as by combining a hydrophobic polyester block with a hydrophilic block like poly(N-vinylpyrrolidone). journals.gen.tr
Table 2: Research Findings on Block Copolymer Synthesis with 2-Oxepanone, 7-(2-propenyl)-
Graft Copolymerization
Graft copolymers are composed of a main polymer backbone with one or more side chains of a different polymer attached. The pendant allyl groups on poly(7-allyl-ε-caprolactone) are ideal for creating graft copolymers through "grafting-from" or "grafting-to" approaches. mdpi.com
The most common method involves post-polymerization modification of the allyl groups via the highly efficient thiol-ene reaction. nih.govacs.org First, a statistical copolymer of 2-Oxepanone, 7-(2-propenyl)- and a non-functional lactone like ε-caprolactone is synthesized to serve as the backbone. nih.gov Then, thiol-terminated polymer chains or small molecules are "clicked" onto the pendant allyl groups, often initiated by UV light in the presence of a photoinitiator like 2,2-dimethoxy-2-phenylacetophenone (B1663997) (DMPA). nih.govnih.gov
This strategy offers a modular platform for creating a diverse library of functional materials from a single, well-defined polymer backbone. nih.govacs.org For example, side chains of trehalose, glucose, carboxybetaine, or poly(ethylene glycol) (PEG) have been grafted onto the polyester backbone to create functional, biodegradable polymers. nih.govacs.org This "grafting-to" method is advantageous for preparing graft copolymers with well-defined side chains. mdpi.com Alternatively, the "grafting-from" approach involves modifying the allyl groups to become initiation sites from which a second monomer is then polymerized. mdpi.com
Table 3: Research Findings on Graft Copolymerization with 2-Oxepanone, 7-(2-propenyl)-
Referenced Compounds
Influence of Propenyl Group on Copolymerization Behavior
The incorporation of a 2-propenyl (allyl) group at the 7-position of the 2-oxepanone monomer introduces a reactive handle for post-polymerization modification. However, this functional group also significantly influences the monomer's behavior during the copolymerization process itself, affecting reactivity, the potential for side reactions, and the final polymer architecture.
Reactivity Ratios in Copolymerization
The reactivity of a monomer during copolymerization is a critical parameter that dictates the microstructure of the resulting copolymer. This is quantitatively described by reactivity ratios (r), which compare the rate constant for a propagating chain ending in one monomer adding another of the same type versus adding the comonomer. An ideal random copolymerization has reactivity ratios (r1, r2) equal to one.
While specific, extensively tabulated reactivity ratios for 2-Oxepanone, 7-(2-propenyl)- (also known as α-allyl-ε-caprolactone or AεCL) with various comonomers are not widely documented in literature, its reactivity relative to its unsubstituted counterpart, ε-caprolactone (ε-CL), can be inferred from competitive monomer conversion data. In a ring-opening copolymerization of ε-CL and AεCL using a magnesium catalyst (Mg(BHT)₂(THF)₂), ε-caprolactone exhibits a higher conversion rate than the allyl-functionalized monomer. nih.gov This suggests that the steric hindrance and potential electronic effects of the pendant allyl group reduce the monomer's susceptibility to ring-opening, making ε-caprolactone the more reactive of the two under these specific conditions. nih.gov
Table 1: Monomer Conversion in Copolymerization of ε-Caprolactone (ε-CL) and 2-Oxepanone, 7-(2-propenyl)- (AεCL)
| Monomer | Catalyst System | Reaction Time (min) | Reaction Temp. (°C) | Conversion (%) | Source |
|---|---|---|---|---|---|
| ε-Caprolactone | Mg(BHT)₂(THF)₂ | 20 | 80 | 98 | nih.gov |
For context, the copolymerization of other common cyclic esters like L-lactide (L-LA) and ε-caprolactone (ε-CL) often shows a preference for the incorporation of the lactide unit. Studies using certain salen aluminum complexes as catalysts have determined the reactivity ratios to be r(L-LA) = 1.17 and r(ε-CL) = 0.80. rsc.orgresearchgate.net This indicates a slight tendency towards the formation of a random copolymer with a higher incorporation of L-lactide units. rsc.orgresearchgate.net The difference in reactivity between monomers is a crucial factor, as it determines whether the resulting polymer has a random, blocky, or tapered distribution of monomer units along its chain. rsc.orgrsc.org
Potential for Chain Transfer and Side Reactions
The polymerization of cyclic esters, particularly ε-caprolactone, is susceptible to side reactions, most notably intra- and intermolecular transesterification. jlu.edu.cnutwente.nl These reactions can occur during the later stages of polymerization, leading to a broadening of the molecular weight distribution, a decrease in the average molecular weight, and a scrambling of the polymer sequence, which is particularly detrimental when trying to synthesize block copolymers. jlu.edu.cnutwente.nlmdpi.com The presence of an alcohol initiator, for example, can lead to chain transfer events that create dormant polymer chains, reversibly converting them into active forms. mdpi.com
The introduction of the allyl group in 2-Oxepanone, 7-(2-propenyl)- presents an additional pathway for side reactions. Research on the copolymerization of lactide with allyl glycidyl (B131873) ether, another monomer featuring a pendant allyl group, suggested that the allyl functionality can participate in chain transfer reactions. mdpi.com This type of reaction terminates a growing polymer chain while initiating a new one, resulting in a lower number-average molecular weight than theoretically predicted, even while the polymerization maintains some "living" characteristics with low polydispersity values. mdpi.com While the specific mechanisms for allyl group involvement in ring-opening polymerization are complex, they represent a significant consideration in controlling the final polymer's molecular weight and architecture.
Synthesis of Cross-Linked Polyester Networks
The primary advantage of incorporating 2-Oxepanone, 7-(2-propenyl)- into a polyester backbone is the ability to use the pendant propenyl groups as sites for subsequent cross-linking. This transforms a linear, thermoplastic copolymer into a thermoset network, significantly altering its mechanical and thermal properties. A highly efficient and widely used method for this transformation is the photo-initiated thiol-ene reaction. researchgate.netrsc.orgdiva-portal.org
The synthesis of these networks is typically a two-step process:
Copolymer Synthesis: First, a linear random copolymer of 2-Oxepanone, 7-(2-propenyl)- and a comonomer, such as ε-caprolactone, is synthesized via ring-opening polymerization. researchgate.net The ratio of the two monomers is chosen to control the density of cross-linkable allyl groups along the polymer chain. researchgate.net
Thiol-Ene Cross-Linking: The resulting allyl-functionalized polyester is then mixed with a multifunctional thiol cross-linking agent and a photoinitiator. rsc.orgrsc.org Upon exposure to UV radiation, the photoinitiator generates radicals that trigger a chain reaction between the thiol groups and the alkene (propenyl) groups, forming stable thioether linkages and creating a three-dimensional polymer network. mdpi.comresearchgate.net
The properties of the final cross-linked network can be precisely tailored by controlling several factors, including the concentration of allyl groups in the initial copolymer, the functionality of the thiol cross-linker (e.g., dithiol, trithiol, or tetrathiol), and the stoichiometry between the thiol and ene groups. researchgate.netdiva-portal.org This method is valued for its high efficiency, rapid reaction rates under mild conditions, and low sensitivity to oxygen compared to other radical polymerizations. diva-portal.org
Table 2: Representative Components for Thiol-Ene Cross-Linking of Allyl-Functionalized Polyesters
| Component | Role | Example |
|---|---|---|
| Allyl-functionalized copolymer | Prepolymer with "ene" groups | Poly(ε-caprolactone-co-7-(2-propenyl)-2-oxepanone) |
| Multifunctional Thiol | Cross-linker | Trimethylolpropane tris(3-mercaptopropionate) (a trithiol) |
| Photoinitiator | Radical source | 2,2-Dimethoxy-2-phenylacetophenone (DMPA) or Irgacure series |
This strategy allows for the creation of a diverse range of materials, from soft, elastomeric gels to more rigid thermosets, all derived from a common biodegradable polyester backbone. diva-portal.orgrsc.org
Advanced Materials Applications of Poly 2 Oxepanone, 7 2 Propenyl and Copolymers Excluding Biomedical
Coatings and Adhesives
Polymers derived from 2-Oxepanone, 7-(2-propenyl)- are gaining attention in the formulation of advanced coatings and adhesives due to their tunable properties. The incorporation of this functional monomer into polymer backbones, such as polycaprolactone (B3415563) (PCL), allows for the development of materials with enhanced performance characteristics.
Enhanced Adhesion Properties
The pendant allyl groups in poly(2-Oxepanone, 7-(2-propenyl)-) and its copolymers serve as reactive sites for cross-linking and functionalization, which can significantly improve adhesion. Thiol-ene "click" chemistry is a common and efficient method to modify these allyl groups. researchgate.netnih.gov This process involves the reaction of the allyl groups with multifunctional thiols, leading to the formation of a cross-linked network. This network structure can enhance the interfacial bonding between the coating or adhesive and the substrate.
For instance, the synthesis of allyl-terminated copolymers and their subsequent reaction with thiol-containing molecules can create robust adhesive materials. nih.gov Research has shown that the properties of these materials can be finely tuned by controlling the composition and structure of the copolymers. acs.org
Tunable Flexibility and Toughness
The flexibility and toughness of coatings and adhesives are critical for their performance and durability. The copolymerization of 2-Oxepanone, 7-(2-propenyl)- with other monomers, such as ε-caprolactone, provides a means to control these mechanical properties. The ratio of the comonomers can be adjusted to achieve the desired balance between stiffness and elasticity. acs.org
Studies on copolymers of caprolactone (B156226) and allyl-caprolactone have demonstrated that the mechanical properties can be engineered by altering the copolymer structure, for example, by using block or statistical copolymers. acs.org This allows for the creation of materials ranging from rigid resins to flexible elastomers, suitable for a wide array of coating and adhesive applications. The ability to introduce cross-links via the allyl groups further contributes to the toughness of the final material. acs.org
Table 1: Illustrative Mechanical Properties of PCL-based Materials
| Material | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (MPa) |
| Neat Poly(ε-caprolactone) (PCL) | 16–24 acs.org | >100 | 240–420 acs.org |
| PCL/PHB Blend | 15.34 mdpi.com | 21.33 mdpi.com | - |
| PCL with 35 wt.% BaSO4 | ~18 mdpi.com | ~600 mdpi.com | ~350 mdpi.com |
| PCL/PPC Blend | ~20-30 nih.gov | ~400-600 nih.gov | ~300-450 nih.gov |
Note: This table provides a general range of properties for illustrative purposes. Actual values can vary significantly based on specific processing conditions and formulations.
Packaging Materials and Films
The demand for sustainable and high-performance packaging materials has driven research into biodegradable polymers. Poly(2-Oxepanone, 7-(2-propenyl)-) and its copolymers offer promising solutions in this area.
Biodegradable and Sustainable Packaging
Poly(ε-caprolactone) (PCL), the parent polymer, is well-known for its biodegradability, making it an attractive material for eco-friendly packaging. mdpi.comagriculturejournals.cz The introduction of 7-(2-propenyl)-2-oxepanone into PCL through copolymerization maintains this desirable characteristic. sigmaaldrich.com These functionalized polyesters can be degraded by microorganisms, addressing the environmental concerns associated with conventional plastic packaging. mdpi.com
The versatility of these copolymers allows for the creation of various packaging formats, from flexible films to more rigid containers. Blending these copolymers with other biodegradable polymers like polylactic acid (PLA) or polyhydroxybutyrate (B1163853) (PHB) can further enhance their properties and biodegradability. mdpi.comagriculturejournals.cz
Barrier Properties and Mechanical Strength
Effective packaging must protect its contents from environmental factors such as oxygen and moisture. The barrier properties of polymer films are therefore crucial. While PCL itself has moderate barrier properties, these can be improved through various strategies. nih.govresearchgate.net Multilayering PCL with materials that have high barrier properties, like cellophane, or incorporating nanofillers can significantly reduce gas and water vapor permeability. researchgate.net
The mechanical strength of packaging films is essential to ensure they can withstand the rigors of transportation and handling. The tensile strength and elongation at break of PCL-based films can be tailored by blending with other polymers or by incorporating reinforcing agents. mdpi.commdpi.com For example, blending PCL with poly(propylene carbonate) (PPC) has been shown to improve the rigidity of the resulting films. nih.gov
Table 2: Barrier Properties of PCL and Modified PCL Films
| Film Type | Oxygen Transmission Rate (OTR) (cm³/m²·d) | Water Vapor Permeability (WVP) (g·m/m²·d·Pa) | Source |
| Neat PCL (40 µm) | 485.7 | 1.83 x 10⁻⁵ | nih.gov |
| PCL/PPC Blend (20% PPC) | Lower than neat PCL | - | nih.gov |
| PCL/Cellophane Multilayer | Good O₂ barrier | High | researchgate.net |
| Stretched and Annealed PLA | Better O₂ and water vapor barrier than undrawn PLA | - | researchgate.net |
Note: The presented values are from specific studies and can be influenced by film thickness, temperature, humidity, and processing methods.
Specialty Elastomers and Resins
The unique chemical structure of 2-Oxepanone, 7-(2-propenyl)- enables its use in the development of specialty elastomers and resins with tailored properties. The pendant allyl groups provide a handle for creating cross-linked networks, which is fundamental to the formation of elastomers. nih.gov
By controlling the degree of cross-linking and the copolymer composition, it is possible to produce elastomers with a wide range of mechanical properties, from soft and flexible to hard and resilient. acs.org These materials can find applications in various sectors requiring durable and flexible components.
Furthermore, copolymers of 2-Oxepanone, 7-(2-propenyl)- can be formulated into photocurable resins. acs.org The allyl groups can participate in photo-initiated thiol-ene reactions, allowing for rapid curing upon exposure to UV light. researchgate.netnih.gov This property is particularly valuable in applications such as 3D printing and the fabrication of micro-structured materials, where precise control over the curing process is essential. acs.orgwhiterose.ac.uk The ability to create complex, three-dimensional structures from these biodegradable and functional resins opens up new possibilities in advanced manufacturing.
Smart Materials and Responsive Systems
The incorporation of the pendant allyl group in the 2-oxepanone monomer unit provides a versatile platform for the development of advanced smart materials and responsive systems. The reactivity of the allyl group allows for post-polymerization modification, enabling the introduction of various functional moieties that can impart stimuli-responsive behavior. Furthermore, this functionality is crucial in the design of dynamic polymer networks capable of self-healing.
Stimuli-Responsive Polymer Design
The design of stimuli-responsive polymers based on poly(2-oxepanone, 7-(2-propenyl)-), also known as poly(7-allyl-ε-caprolactone), primarily revolves around the chemical modification of the pendant allyl groups. A particularly effective and widely used method for this functionalization is the thiol-ene "click" reaction. This reaction is highly efficient, proceeds under mild conditions, and tolerates a wide range of functional groups, making it an ideal tool for tailoring the polymer's properties. nih.govnih.gov By carefully selecting the thiol-containing molecule, a variety of stimuli-responsive behaviors, such as sensitivity to pH, temperature, and light, can be engineered into the polymer backbone.
The general strategy involves the synthesis of poly(7-allyl-ε-caprolactone) followed by a post-polymerization modification step where a chosen thiol is reacted with the pendant allyl groups, often initiated by UV light. nih.gov This approach allows for the creation of a library of functional polymers from a single parent polymer, each with unique responsive characteristics.
pH-Responsive Polymers: To create pH-responsive materials, thiols containing ionizable groups, such as carboxylic acids or amines, can be grafted onto the poly(7-allyl-ε-caprolactone) backbone. For instance, the reaction with thioglycolic acid introduces carboxylic acid groups, which will be deprotonated at high pH, leading to a change in the polymer's hydrophilicity and swelling behavior. nih.gov Conversely, the introduction of amine-containing thiols results in polymers that become protonated at low pH, again altering their physical properties. mdpi.com This pH-sensitivity is critical for applications where controlled release or changes in material properties are desired in response to specific pH environments.
Thermo-Responsive Polymers: Thermo-responsive behavior can be induced by grafting polymers known to exhibit a lower critical solution temperature (LCST) or upper critical solution temperature (UCST). For example, copolymers of poly(2-oxepanone, 7-(2-propenyl)-) with other monomers can be designed to exhibit temperature-sensitive phase transitions. While direct thiol-ene modification to impart thermo-responsiveness is less common, the allyl functionality can be used to initiate the grafting of thermo-responsive polymer chains. Copolymers incorporating poly(N-isopropylacrylamide) (PNIPAAm), a well-known thermo-responsive polymer, can be synthesized to create materials that undergo conformational changes at a specific temperature. nih.govnih.gov
Photo-Responsive Polymers: The pendant allyl groups themselves can act as photo-responsive moieties. Upon exposure to UV light, these groups can undergo crosslinking reactions, leading to the formation of a polymer network. nih.gov This process can be used to create photo-curable resins and to fabricate materials with patterned properties. Furthermore, photo-responsive groups like cinnamoyl moieties can be introduced via the allyl handle, allowing for reversible crosslinking upon exposure to specific wavelengths of light, which is a key feature in some shape-memory applications. nih.gov
The table below summarizes various functional groups that can be introduced onto the poly(2-oxepanone, 7-(2-propenyl)-) backbone via thiol-ene chemistry and the resulting stimuli-responsive behavior.
| Functional Thiol | Introduced Functional Group | Resulting Stimuli-Responsiveness | Reference |
| Thioglycolic acid | Carboxylic acid (-COOH) | pH-responsive (anionic) | nih.gov |
| Cysteamine | Amine (-NH2) | pH-responsive (cationic) | mdpi.com |
| Thiol-terminated poly(N-isopropylacrylamide) | PNIPAAm chains | Thermo-responsive (LCST) | nih.gov |
| Furan-functionalized thiol | Furan | Thermo-reversible crosslinking (Diels-Alder) | researchgate.net |
| Thiolated azobenzene | Azobenzene | Photo-responsive (isomerization) | rsc.org |
Self-Healing Materials Concepts
The development of self-healing materials from poly(2-oxepanone, 7-(2-propenyl)-) is centered on the concept of creating dynamic polymer networks. These networks are held together by reversible bonds that can break and reform under specific stimuli, such as heat or light, allowing the material to repair damage. rsc.orgresearchgate.net The pendant allyl groups of poly(7-allyl-ε-caprolactone) are instrumental in forming these dynamic networks.
A primary strategy for imparting self-healing capabilities is the introduction of reversible covalent bonds, such as disulfide linkages, through thiol-ene chemistry. rsc.orgdokumen.pub By crosslinking the poly(7-allyl-ε-caprolactone) chains with a dithiol compound, a network containing thioether linkages is formed. If a disulfide-containing dithiol is used, the resulting network will have disulfide bonds integrated into its structure. These disulfide bonds can undergo exchange reactions when exposed to stimuli like heat or UV light, enabling the polymer network to rearrange and heal cracks or scratches. rsc.orgmdpi.com
The healing process is typically triggered by an external stimulus that provides the energy for the reversible bonds to break and reform across the damaged interface. For thermally induced self-healing, the material is heated to a temperature where the bond exchange reaction is activated, allowing the polymer chains to move and reconnect, thus restoring the material's integrity. dokumen.pub Light-induced self-healing can be achieved by incorporating photo-responsive reversible bonds, where irradiation with a specific wavelength of light triggers the healing mechanism. mdpi.com
Research has demonstrated that poly(ε-caprolactone)-based networks containing disulfide bonds can achieve high healing efficiencies, with some systems reporting recovery of mechanical strength up to 92% after heating. dokumen.pub The efficiency of the healing process is dependent on several factors, including the concentration of the reversible bonds, the mobility of the polymer chains, and the healing conditions (temperature and time).
The table below provides an overview of concepts for designing self-healing networks based on functionalized poly(ε-caprolactone).
| Reversible Bond Type | Formation Chemistry | Stimulus for Healing | Healing Efficiency (Example) | Reference |
| Disulfide Bonds | Thiol-ene reaction with disulfide-containing dithiols | Heat, UV light | ~92% recovery of yield strength | dokumen.pubmdpi.com |
| Diels-Alder Adducts | Thiol-ene reaction with furan- or maleimide-functionalized thiols | Heat | High, near quantitative recovery | researchgate.net |
| Hindered Urea Bonds | Post-polymerization modification of functionalized PCL | Heat | Good recovery of mechanical properties | mdpi.com |
| Supramolecular Interactions (Host-Guest) | Functionalization with host (e.g., cyclodextrin) and guest (e.g., ferrocene) moieties | Redox, pH | Reversible gel-sol transition | rsc.orgnih.gov |
The versatility of the allyl group in "2-Oxepanone, 7-(2-propenyl)-" allows for the integration of various dynamic chemistries, paving the way for the development of a new generation of smart and self-healing materials with tailored properties for a wide range of advanced applications.
An in-depth analysis of the chemical compound 2-Oxepanone, 7-(2-propenyl)-, also known as 7-allyl-ε-caprolactone, and its resulting polymers, necessitates advanced analytical and spectroscopic techniques. These methods move beyond simple identification to provide detailed insights into molecular structure, polymer microstructure, and physical properties. This article explores the sophisticated characterization of this functionalized monomer and its corresponding polymeric materials.
Theoretical and Computational Studies
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and energetics of molecules. nrel.gov These calculations provide a foundational understanding of the monomer's intrinsic properties, which dictate its behavior in chemical reactions.
Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. imperial.ac.ukufla.br It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. For 2-Oxepanone, 7-(2-propenyl)-, two primary reactive sites exist: the ester group within the seven-membered ring and the pendant allyl group.
Ring-Opening Polymerization (ROP): The reactivity of the caprolactone (B156226) ring is governed by the electronic character of the ester group. The LUMO is typically localized on the carbonyl carbon, making it susceptible to nucleophilic attack, which initiates the ring-opening process. The HOMO is often associated with the oxygen atoms of the ester group. The energy gap between the HOMO of a nucleophile (initiator) and the LUMO of the monomer is a critical factor in determining the reaction rate. reddit.com Computational models can calculate the energies of these orbitals and map their spatial distribution, offering predictions about the most likely sites for reaction. nih.gov
Allyl Group Reactivity: The pendant allyl group possesses its own set of π molecular orbitals (π and π). masterorganicchemistry.com The HOMO is the π bonding orbital, and the LUMO is the π anti-bonding orbital. This functionality allows for post-polymerization modification, most notably via the thiol-ene reaction. nih.gov In this reaction, a thiol radical adds across the double bond, a process whose feasibility and kinetics can be predicted by analyzing the interaction between the singly occupied molecular orbital (SOMO) of the thiol radical and the HOMO/LUMO of the allyl group. nih.gov
The following table provides a conceptual overview of the key molecular orbitals and their role in the reactivity of 2-Oxepanone, 7-(2-propenyl)-.
| Reactive Site | Key Orbital | Type | Role in Reaction | Predicted Reactivity |
| Ester Carbonyl | LUMO | σ* (C=O) | Accepts electrons from nucleophile | Site for nucleophilic attack, initiating ROP |
| Ester Oxygen | HOMO | Non-bonding (n) | Donates electrons | Involved in coordination to catalyst |
| Allyl Group | HOMO | π (C=C) | Donates electrons to electrophiles | Susceptible to electrophilic addition |
| Allyl Group | LUMO | π* (C=C) | Accepts electrons from nucleophiles | Can react with nucleophiles under specific conditions |
The seven-membered caprolactone ring is highly flexible, existing in multiple low-energy conformations. smu.edu For the parent ε-caprolactone, detailed microwave spectroscopy and quantum chemical calculations have identified two primary conformers in the gas phase: a stable chair form and a higher-energy twist-boat form. smu.edu
The introduction of a 7-allyl substituent significantly complicates this conformational landscape. The allyl group itself has rotational freedom, and its orientation relative to the ring will influence the stability of the various ring puckering modes. Quantum chemical calculations are essential to map this complex potential energy surface. smu.edu Methods like DFT can be used to optimize the geometries of different conformers and calculate their relative energies, providing insights into the most populated states at a given temperature. nrel.gov
The electronic structure, including the distribution of charges, is also determined by these calculations. The ester group induces a significant dipole moment, with the carbonyl oxygen being electron-rich and the carbonyl carbon being electron-poor. This polarity is fundamental to the monomer's reactivity and the properties of the resulting polymer.
The table below, based on data for the parent ε-caprolactone, illustrates the type of information obtained from quantum chemical calculations on ring conformations. smu.edu Similar computations would be required to determine the precise values for the 7-allyl derivative.
| Conformer | Point Group | Relative Energy (kJ/mol) (CCSD(T) level) | Total Puckering Amplitude (Q) |
| Chair (C₅⁺/C₅⁻) | C₁ | 0.0 | 0.811 |
| Twist-Boat (TB₆⁺/TB₆⁻) | C₁ | 9.4 | 1.163 |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular systems. mdpi.com This technique is invaluable for studying the complex processes of polymerization and the behavior of long polymer chains. illinois.edu
MD simulations, often in conjunction with quantum mechanics (QM/MM methods), can model the entire process of ring-opening polymerization. While DFT calculations can detail the energetics of individual reaction steps for ε-caprolactone ROP, MD can simulate the dynamic approach of the monomer to the catalytic center and the subsequent chain growth. mdpi.comnih.govacs.org These simulations help visualize the coordination of the monomer's carbonyl oxygen to the catalyst, the nucleophilic attack, and the ring-opening event that propagates the polymer chain. mdpi.com For 2-Oxepanone, 7-(2-propenyl)-, simulations would also need to account for the steric hindrance presented by the allyl group, which may affect the rate of polymerization. Furthermore, Monte Carlo simulations can be employed to model the kinetics of chain transfer reactions, which can influence the final molecular weight distribution of the polymer. jlu.edu.cn
Once the polymer, poly(7-allyl-ε-caprolactone), is formed, MD simulations are used to study its behavior in various environments. mdpi.com Key properties that can be investigated include:
Polymer-Solvent Interactions: Simulations can model the polymer in different solvents to predict its solubility. The interactions between the allyl groups and solvent molecules are crucial in determining how the polymer chain folds or extends.
Inter-chain Interactions: In a melt or concentrated solution, MD simulations reveal how polymer chains interact with each other. arxiv.org The presence of allyl groups can lead to specific packing arrangements and affect the bulk properties of the material. These simulations can help understand entanglement effects, which are critical for the mechanical properties of the polymer. ru.nl
The following table illustrates typical data that can be extracted from MD simulations to characterize polymer chain behavior.
| Simulation Parameter | Description | Relevance to Poly(7-allyl-ε-caprolactone) |
| Radius of Gyration (Rg) | A measure of the polymer coil size. mdpi.com | Indicates how the allyl groups affect chain compaction or extension. |
| Radial Distribution Function (g(r)) | Describes the probability of finding a particle at a distance r from another particle. mdpi.com | Reveals details about solvation shells and local packing of polymer chains. |
| Mean-Squared Displacement (MSD) | Measures the average distance a molecule travels over time. | Used to calculate diffusion coefficients and understand chain mobility. |
| Potential of Mean Force (PMF) | Quantifies the effective interaction energy between two polymer chains. arxiv.org | Helps predict whether chains will aggregate or remain dispersed in a medium. |
Structure-Property Relationship Predictions
A major goal of computational modeling is to predict macroscopic properties from molecular structure, a field known as Quantitative Structure-Property Relationship (QSPR). nih.govmdpi.com For poly(7-allyl-ε-caprolactone), the pendant allyl group is a key structural feature that can be used to tune the polymer's properties. nih.gov
Computational models can be built to correlate molecular descriptors (e.g., calculated polarity, molecular volume, number of rotatable bonds) with experimental properties like glass transition temperature (Tg), melting temperature (Tm), crystallinity, and solubility. nih.gov
A clear example of this relationship is seen in the post-polymerization modification of the allyl groups. The thiol-ene reaction can be used to attach various functional moieties to the polymer backbone. nih.gov For instance, attaching long alkyl chains via this reaction has been shown to alter the polymer's lipophilicity and crystallinity. nih.gov As the length of the alkyl side chain increases, the polymer can transition from amorphous to semicrystalline, likely due to enhanced van der Waals interactions and more efficient chain packing. nih.gov QSPR models could be developed to predict the exact side-chain length required to achieve a desired melting point or degree of crystallinity, accelerating materials design. nih.gov
This table summarizes the experimentally observed structure-property relationship that could be modeled computationally. nih.gov
| Side-Chain Modification (via Thiol-Ene) | Structural Change | Predicted/Observed Property Change |
| Short Alkyl Thiol | Increased steric bulk, minor increase in hydrophobicity. | Amorphous material, increased solubility in nonpolar solvents. |
| Long Alkyl Thiol (e.g., >10 carbons) | Significant increase in nonpolar character, potential for side-chain ordering. | Semicrystalline material, increased melting temperature, altered solubility profile. |
| Functional Thiol (e.g., with hydroxyl group) | Introduction of polar functional groups. | Increased hydrophilicity, potential for hydrogen bonding, higher Tg. |
Theoretical Prediction of Mechanical Properties
The mechanical properties of a polymer derived from 2-Oxepanone, 7-(2-propenyl)- can be theoretically predicted using computational simulations. These predictions are typically based on atomistic models that simulate the interactions between polymer chains.
Methodology Molecular Dynamics (MD) simulations are a key technique for predicting the mechanical behavior of polymers. koreascience.krscielo.br This involves building an amorphous cell of polymer chains and simulating their movement and interaction over time using a force field, such as the Consistent Valence Force Field (CVFF), CHARMM General Force Field (CGenFF), or COMPASS. koreascience.krscielo.br From these simulations, mechanical properties like Young's modulus, tensile strength, and glass transition temperature (Tg) can be calculated by simulating deformation (e.g., uniaxial tension) or temperature changes. koreascience.kracs.org
Influence of the 7-(2-propenyl)- Group The introduction of a 7-(2-propenyl) (allyl) side group onto the poly(ε-caprolactone) backbone is expected to significantly alter its mechanical properties compared to the parent PCL.
Crystallinity and Packing: The bulky allyl side chains would likely disrupt the regular packing of the polymer chains, leading to a lower degree of crystallinity compared to the highly semi-crystalline PCL. nih.gov This amorphism would reduce the material's stiffness and tensile strength.
Chain Mobility: The side groups increase the free volume between chains, which can increase chain mobility. This typically leads to a lower glass transition temperature (Tg). However, the potential for the allyl groups to entangle could counteract this effect to some degree. rsc.org
Cross-linking Potential: The pendant allyl groups serve as reactive sites for post-polymerization cross-linking, for instance, via thiol-ene click chemistry or photo-induced polymerization. rsc.orgdovepress.com Cross-linking would transform the thermoplastic into a thermoset, dramatically increasing its modulus and strength while reducing its elongation at break.
Predicted Mechanical Properties While direct experimental or simulated data for poly(7-(2-propenyl)-2-oxepanone) is scarce, we can extrapolate theoretical values based on studies of PCL and other functionalized polyesters. The following table provides a comparative overview.
| Property | Typical Value for Poly(ε-caprolactone) (PCL) | Theoretical Prediction for Poly(7-(2-propenyl)-2-oxepanone) | Rationale for Prediction |
|---|---|---|---|
| Young's Modulus (MPa) | 330 - 360 nih.gov | Lower | Reduced crystallinity and chain packing due to allyl side groups. nih.gov |
| Tensile Strength (MPa) | 25 - 43 nih.gov | Lower | Disruption of crystalline domains that provide strength. |
| Elongation at Break (%) | >700 | Higher | Increased amorphous content allows for greater chain extension before failure. |
| Glass Transition Temperature (Tg) (°C) | ~ -60 rsc.org | Slightly Lower or Similar | Increased free volume from side chains may be offset by restricted motion. rsc.org |
Modeling of Degradation Pathways
Computational models are instrumental in predicting the degradation behavior of biodegradable polyesters. For a polymer of 2-Oxepanone, 7-(2-propenyl)-, these models must account for both the standard polyester (B1180765) degradation mechanism and pathways unique to the allyl functionality.
Hydrolytic Degradation The primary degradation route for aliphatic polyesters like PCL is the hydrolysis of ester linkages in the polymer backbone. nih.gov This process can be modeled computationally using several approaches:
Reaction-Diffusion Models: These phenomenological models treat degradation as a combination of a chemical reaction (ester hydrolysis) and the diffusion of water into the polymer matrix and the diffusion of degradation products out. mdpi.com The rate of degradation is influenced by factors like polymer crystallinity, hydrophilicity, and autocatalysis by carboxylic acid end groups.
Density Functional Theory (DFT): DFT can be used to study the reaction mechanism of hydrolysis at a quantum-chemical level. dntb.gov.ua This allows for the calculation of activation energies for ester bond cleavage, providing insight into how substitution on the caprolactone ring affects the intrinsic rate of hydrolysis. Studies on substituted PCL have suggested that functionalization near the ester group can sterically hinder water attack, potentially slowing the molecular degradation rate. nih.gov
Degradation Pathway Modeling Overview The following table outlines the potential degradation pathways for poly(7-(2-propenyl)-2-oxepanone) and the computational methods used to model them.
| Degradation Pathway | Key Intermediates / Products | Relevant Computational Method | Predicted Effect |
|---|---|---|---|
| Ester Hydrolysis | Oligomers with carboxyl and hydroxyl end-groups, 6-hydroxy-9-decenoic acid | Reaction-Diffusion Models, Molecular Dynamics (MD) mdpi.com | Bulk erosion, mass loss. Rate may be slowed by steric hindrance from the allyl group. nih.gov |
| Oxidation of Allyl Group | Epoxides, hydroperoxides, aldehydes | Density Functional Theory (DFT) | Creates new polar groups, potentially increasing hydrophilicity and creating new sites for chain scission. diva-portal.orgresearchgate.net |
| Ozonolysis | Aldehyde-terminated chains, formaldehyde | DFT | Chain scission at the site of the original double bond, leading to rapid molecular weight reduction. |
Future Research Directions and Perspectives
Development of Novel Synthetic Routes for Substituted Oxepanones
The creation of substituted oxepanones, such as 7-allyl-ε-caprolactone, is a cornerstone for the development of advanced functional polymers. Although current synthetic methods are established, they often present challenges concerning reaction yields, the ability to scale up production, and the use of environmentally hazardous reagents. Future research is anticipated to pivot towards the development of more sustainable and efficient synthetic strategies.
Key areas of future investigation include:
Biocatalysis: The use of enzymes to carry out selective oxidation and lactonization reactions under mild conditions presents a green alternative to traditional chemical methods.
Flow Chemistry: This approach offers enhanced control over reaction parameters, leading to improved safety, consistency, and scalability of production.
An efficient method for constructing chiral oxepanone-indole molecular hybrids has been investigated, showcasing the potential for developing complex and stereochemically defined oxepanone structures. researchgate.net
Exploration of Advanced Catalytic Systems for Controlled Polymerization
The ring-opening polymerization (ROP) of 7-allyl-ε-caprolactone is fundamental to its use in creating new materials. While a variety of catalytic systems have been explored, the quest for more sophisticated catalysts that provide precise control over the polymerization process is ongoing. mdpi.com
Future research in this domain will likely concentrate on:
Catalyst Design: The development of novel organocatalysts and metal-based catalysts with well-defined active sites is a primary objective. mdpi.comacademie-sciences.fr These catalysts should exhibit high activity, selectivity, and tolerance to the allyl functional group. For instance, yttrium complexes have been shown to effectively catalyze the ROP of chiral seven-membered substituted-ε-caprolactones. rsc.org
Architectural Control: A significant goal is to gain precise control over the polymer's architecture, enabling the synthesis of block, star-shaped, and gradient copolymers. This control is essential for tailoring the final material's properties.
Stimuli-Responsive Catalysis: The design of catalysts that can be activated or deactivated by external stimuli, such as light or temperature, would allow for the synthesis of highly complex and well-defined polymer structures.
Design of Next-Generation Functional Polymers
The pendant allyl group on the poly(7-allyl-ε-caprolactone) backbone provides a versatile chemical handle for post-polymerization modification. mdpi.comrsc.org This feature allows for the creation of a diverse array of functional polymers with tailored properties.
Future directions for designing next-generation functional polymers include:
Biomedical Applications: The allyl groups can be functionalized with bioactive molecules, such as peptides or drugs, to create materials for targeted drug delivery or tissue engineering scaffolds. mdpi.comnih.gov The ability to tune the physical and thermal properties of polycaprolactone (B3415563) by varying the alkyl functionality on the backbone opens up possibilities for new nanostructures and biomaterial applications. mdpi.com
Smart Materials: These polymers can be engineered to respond to environmental changes like pH, temperature, or light, leading to the development of sensors, actuators, and other smart devices.
Advanced Networks: The allyl groups can be utilized for cross-linking, leading to the formation of robust hydrogels and elastomers with tunable mechanical properties and degradation profiles. nih.gov
Integration into Circular Economy Principles
In an era increasingly focused on sustainability, the integration of functional polymers like poly(7-allyl-ε-caprolactone) into a circular economy is of utmost importance. nih.govresearchgate.net This involves considering the entire life cycle of the material, from its production to its end-of-life. teriin.org
Key research areas for promoting circularity include:
Biodegradability and Recyclability: A central focus will be on designing polymers that are not only biodegradable but also chemically recyclable. researchgate.netmdpi.com This includes developing efficient depolymerization processes to recover the monomer for subsequent reuse.
Influence of Functional Groups: Research is needed to understand how the presence of the allyl group and subsequent modifications affect the material's biodegradability and recyclability. researchgate.net
Computational Design and Predictive Modeling for Material Innovation
Computational methods are becoming indispensable tools for accelerating the design and discovery of new materials. Future research will increasingly rely on these techniques to guide the development of polymers based on substituted oxepanones.
Areas where computational approaches will be particularly impactful include:
Property Prediction: Molecular modeling and simulations can be used to predict the physical, chemical, and mechanical properties of polymers derived from 7-allyl-ε-caprolactone and other functionalized monomers.
Mechanism Elucidation: Quantum mechanical calculations, such as Density Functional Theory (DFT), can provide a deeper understanding of polymerization mechanisms and the role of different catalysts.
Structure-Property Relationships: By establishing clear relationships between the molecular structure of a polymer and its macroscopic properties, computational models can enable the rational design of new materials with specific, predefined characteristics, thereby minimizing the need for extensive and time-consuming experimental work.
Q & A
Basic: What are the optimal synthetic routes and conditions for preparing 7-(2-propenyl)-2-oxepanone?
Methodological Answer:
The synthesis of 7-(2-propenyl)-2-oxepanone typically involves ring-opening polymerization (ROP) or copolymerization with diisocyanates and diols. For example, copolymerization with 1,1'-methylenebis[4-isocyanatocyclohexane] and 2,2'-oxybis[ethanol] under controlled molar ratios (1:1:1) at 80–100°C in anhydrous tetrahydrofuran (THF) can yield block copolymers with tailored molecular weights . Catalytic systems like tin(II) octoate (0.1–0.5 wt%) are effective for ROP. Ensure rigorous exclusion of moisture to prevent side reactions. Characterization via gel permeation chromatography (GPC) and Fourier-transform infrared spectroscopy (FTIR) is critical to confirm structural integrity .
Basic: Which analytical techniques are most reliable for characterizing 7-(2-propenyl)-2-oxepanone and its derivatives?
Methodological Answer:
Key techniques include:
- Nuclear Magnetic Resonance (NMR): H and C NMR to confirm the presence of the 2-propenyl substituent (δ 5.0–5.8 ppm for allylic protons) and lactone carbonyl (δ 170–175 ppm) .
- Mass Spectrometry (MS): Electron ionization (EI-MS) for molecular ion detection (e.g., m/z 156 for the monomer) and fragmentation patterns .
- Thermogravimetric Analysis (TGA): Assess thermal stability, with decomposition typically observed above 250°C .
Basic: What safety protocols are essential when handling 7-(2-propenyl)-2-oxepanone in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles.
- Ventilation: Conduct reactions in a fume hood due to potential vapor release .
- First Aid: In case of skin contact, wash immediately with soap and water; for eye exposure, rinse for 15 minutes and consult a physician .
- Storage: Store in airtight containers under inert gas (N) at 2–8°C to prevent hydrolysis .
Advanced: How can researchers design copolymers of 7-(2-propenyl)-2-oxepanone for enhanced mechanical properties?
Methodological Answer:
Incorporate comonomers like 1,6-diisocyanatohexane and 2,2-dimethyl-1,3-propanediol to form polyurethane-like networks. Adjust the crosslinking density by varying the comonomer ratio (e.g., 1:2 for high elasticity). Dynamic mechanical analysis (DMA) and tensile testing reveal glass transition temperatures (T) between -30°C and 50°C, depending on the comonomer structure . For hydrolytic stability, substitute ester linkages with ether-based diols .
Advanced: How should conflicting data on the hydrolytic stability of 7-(2-propenyl)-2-oxepanone-based polymers be resolved?
Methodological Answer:
Discrepancies often arise from differences in testing conditions (pH, temperature). Perform accelerated aging studies:
- Acidic/Basic Hydrolysis: Immerse samples in pH 3–11 buffers at 37°C for 28 days, monitoring mass loss via gravimetry .
- Kinetic Analysis: Use high-performance liquid chromatography (HPLC) to quantify degradation products (e.g., allyl alcohol, caprolactone derivatives) and calculate rate constants .
- Comparative Studies: Cross-reference with structurally similar lactones (e.g., ε-caprolactone) to identify trends in hydrolytic susceptibility .
Advanced: What strategies mitigate thermal degradation during processing of 7-(2-propenyl)-2-oxepanone polymers?
Methodological Answer:
- Stabilizers: Add 0.1–1.0 wt% antioxidants (e.g., hindered phenols) to inhibit radical chain reactions during melt processing .
- Processing Parameters: Optimize extrusion temperatures (100–150°C) and residence time (<5 minutes) to minimize backbone scission .
- Post-Synthesis Modification: End-capping with acetyl or benzoyl groups reduces terminal hydroxyl reactivity, enhancing thermal stability up to 300°C .
Advanced: How can the purity of 7-(2-propenyl)-2-oxepanone be validated to meet research-grade standards?
Methodological Answer:
- Chromatography: Use gas chromatography (GC) with flame ionization detection (FID) to achieve >99% purity. Retention times should match reference standards .
- Limit Tests: Quantify residual allyl alcohol via GC-MS; levels must be <0.1% to avoid toxicity concerns .
- Elemental Analysis: Confirm C, H, and O content within ±0.3% of theoretical values (CHO) .
Advanced: What computational methods predict the reactivity of 7-(2-propenyl)-2-oxepanone in ring-opening reactions?
Methodological Answer:
- Density Functional Theory (DFT): Calculate activation energies for nucleophilic attack at the lactone carbonyl (e.g., by amines or alcohols). Basis sets like B3LYP/6-31G* provide accurate transition-state geometries .
- Molecular Dynamics (MD): Simulate solvent effects (e.g., THF vs. toluene) on reaction rates .
- Comparative Studies: Benchmark against ε-caprolactone to assess steric and electronic influences of the 2-propenyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
